molecular formula C9H11N3O4 B13121960 (R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13121960
M. Wt: 225.20 g/mol
InChI Key: XKDHKDKENLDHMD-SSDOTTSWSA-N
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Description

®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a dihydroxypropyl group, a methyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dihydroxypropyl and methyl groups, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical transformations makes it a useful tool for probing biological systems.

Medicine

In medicine, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes that require precise control over molecular structure.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2,3-Dihydroxypropyl stearate: This compound shares the dihydroxypropyl group but differs in the rest of its structure.

    Histodenz™: A compound with similar dihydroxypropyl groups used in density gradient media.

Uniqueness

®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Biological Activity

(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring and a carbonitrile group, contributing to its diverse reactivity. Here are its key chemical properties:

PropertyValue
Molecular Formula C₉H₁₁N₃O₄
Molecular Weight 225.20 g/mol
IUPAC Name 1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile
InChI Key XKDHKDKENLDHMD-SSDOTTSWSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dihydroxypropyl group can form hydrogen bonds with target sites, while the tetrahydropyrimidine ring can engage in π-π stacking interactions. These interactions may modulate enzyme activity and influence metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant agent. Its structure allows it to scavenge free radicals effectively.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and cancer.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of derivatives of this compound. Results indicated that modifications to the dihydroxypropyl group enhanced radical scavenging activity significantly .
  • Antimicrobial Testing : In vitro testing against bacterial strains revealed that this compound exhibited moderate antibacterial effects compared to standard antibiotics .

Research Findings

Recent findings highlight the versatile applications of this compound:

  • Pharmaceutical Development : Researchers are investigating its potential as a lead compound for new drug development targeting oxidative stress-related diseases .
  • Synthetic Applications : The compound serves as an important intermediate in organic synthesis for creating more complex biologically active molecules .

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C9H11N3O4/c1-11-8(15)6(2-10)3-12(9(11)16)4-7(14)5-13/h3,7,13-14H,4-5H2,1H3/t7-/m1/s1

InChI Key

XKDHKDKENLDHMD-SSDOTTSWSA-N

Isomeric SMILES

CN1C(=O)C(=CN(C1=O)C[C@H](CO)O)C#N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC(CO)O)C#N

Origin of Product

United States

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